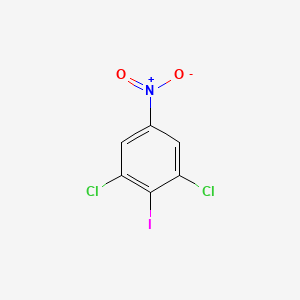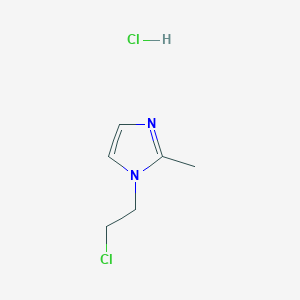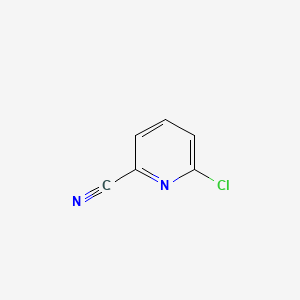
3-甲基苯并噻吩 1,1-二氧化物
描述
3-Methylbenzothiophene 1,1-dioxide is an organic compound with the molecular formula C₉H₈O₂S It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone group
科学研究应用
3-Methylbenzothiophene 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound for studying the interactions of sulfones with biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzothiophene 1,1-dioxide typically involves the oxidation of 3-Methylbenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C to ensure the selective formation of the sulfone group.
Industrial Production Methods
In an industrial setting, the production of 3-Methylbenzothiophene 1,1-dioxide can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as transition metal complexes can also enhance the efficiency of the oxidation process.
化学反应分析
Types of Reactions
3-Methylbenzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Sulfides, thiols, and other reduced forms.
Substitution: Halogenated, nitrated, and other substituted benzothiophene derivatives.
作用机制
The mechanism of action of 3-Methylbenzothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
3-Methylbenzothiophene: The parent compound without the sulfone group.
Benzothiophene: The core structure without the methyl and sulfone groups.
3-Methyl-1-thiaindene: A structural isomer with different substitution patterns.
Uniqueness
3-Methylbenzothiophene 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical and physical properties. This makes it more reactive in certain types of chemical reactions and potentially more biologically active compared to its non-oxidized counterparts.
属性
IUPAC Name |
3-methyl-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-7-6-12(10,11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZNDCIMXHKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214257 | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6406-91-3 | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3-Methylbenzo[b]thiophene 1,1-dioxide and how does it compare to its isomer, 2-Methylbenzo[b]thiophene 1,1-dioxide?
A1: Both 3-Methylbenzo[b]thiophene 1,1-dioxide and its isomer, 2-Methylbenzo[b]thiophene 1,1-dioxide, are planar molecules. [] While they share the same molecular formula (C9H8O2S) and similar bond lengths and angles, their intermolecular arrangements differ significantly. [] This difference in crystal packing is highlighted as a potential reason for the distinct photodimerization behavior observed between the two isomers. []
Q2: What are the crystallographic parameters determined for 3-Methylbenzo[b]thiophene 1,1-dioxide?
A2: X-ray crystallography revealed that 3-Methylbenzo[b]thiophene 1,1-dioxide crystallizes in the orthorhombic system, specifically the P2₁2₁2₁ space group. [] Its unit cell dimensions are: a = 6.920(4) Å, b = 8.943(3) Å, and c = 13.852(9) Å. [] The unit cell volume is 857.2(8) ų, with Z = 4, indicating four molecules per unit cell. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1360193.png)










![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)

